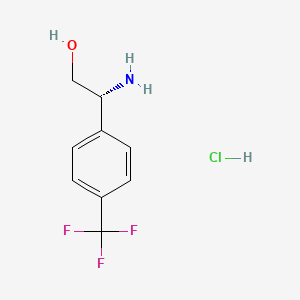

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRCVAWTGZSLFR-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride is reduced in methanol at 65°C using 10% Pd/C and excess ammonium formate. The nitro group is selectively reduced to an amine, yielding (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol with >95% conversion after 5 hours. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C (15% w/w of substrate) |

| Hydrogen Donor | Ammonium formate (5:1 molar ratio) |

| Solvent | Methanol |

| Temperature | 65°C |

| Reaction Time | 5 hours |

| Yield | 80–85% |

This method avoids hazardous hydrogen gas, enhances safety, and simplifies scalability. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Asymmetric Reduction of Prochiral Ketones

Chiral β-amino alcohols are often synthesized via asymmetric reduction of prochiral α-amino ketones. Enzymatic and chemical catalysts enable high enantiomeric excess (ee).

Chemical Catalysts

A patented method reduces 2-amino-1-(4-trifluoromethylphenyl)ethanone using (R)-BINAP-ruthenium complexes under hydrogen pressure (50 psi). The reaction proceeds in tetrahydrofuran (THF) at 25°C, achieving 92% ee and 78% yield.

Enzymatic Catalysis

Baker’s yeast-mediated reduction offers an eco-friendly alternative. For example, 2-amino-1-(4-trifluoromethylphenyl)ethanone is reduced to the (R)-alcohol with 85% ee using Saccharomyces cerevisiae in phosphate buffer (pH 7.0) at 30°C.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Racemic 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol is resolved using chiral acids. D-Tartaric acid forms diastereomeric salts with the (R)-enantiomer, which are separated by fractional crystallization.

| Parameter | Value |

|---|---|

| Resolving Agent | D-Tartaric acid (1:1 molar ratio) |

| Solvent | Ethanol/water (4:1) |

| Crystallizations | 2–3 cycles |

| Enantiomeric Excess | 98% |

| Overall Yield | 40–45% |

This method, while reliable, suffers from moderate yields due to multiple crystallization steps.

Reductive Amination of Aldehydes

Reductive amination of 4-(trifluoromethyl)benzaldehyde with ethanolamine derivatives offers a single-step route. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine formation and reduction, yielding the racemic amino alcohol. Subsequent resolution or asymmetric induction is required for enantiopure product.

Comparative Analysis of Synthetic Methods

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Transfer H₂ | 85% | >99% | High | Moderate |

| Asymmetric Chemical H₂ | 78% | 92% | Moderate | High |

| Enzymatic Reduction | 65% | 85% | Low | Low |

| Resolution | 45% | 98% | Moderate | Moderate |

Catalytic transfer hydrogenation balances yield, enantioselectivity, and scalability, making it optimal for industrial production .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various amides and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted amides, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate for Drug Development:

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride serves as a critical building block in the synthesis of various pharmaceuticals. Notably, it is used in the synthesis of Aprepitant , a potent neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.

Table 1: Selected Drugs Synthesized Using this compound

| Drug Name | Target Receptor/Action | Application Area |

|---|---|---|

| Aprepitant | NK-1 receptor antagonist | Chemotherapy-induced nausea |

| Other Drugs | Various targets | Anticancer, antiemetic therapies |

Biocatalysis

Enzymatic Reactions:

The compound is utilized in biocatalytic processes to produce enantiomerically pure alcohols through asymmetric reduction reactions. It acts as a substrate for enzymes such as NADPH-dependent carbonyl reductase, facilitating the reduction of carbonyl compounds into alcohols with high optical purity .

Experimental Procedures:

In studies involving whole-cell catalysis, this compound has been employed to enhance the efficiency of biotransformations under microaerobic conditions. The use of natural deep-eutectic solvents (NADES) has shown promising results in increasing substrate-to-catalyst ratios, leading to higher yields of desired products.

Chemical Catalysis

Synthesis of Optically Active Isomers:

The compound is also applied in the asymmetric reduction of trifluoromethyl-substituted ketones to produce optically active alcohols. This process is significant for developing compounds with specific pharmacological properties .

Medicinal Chemistry

Biological Activity:

this compound exhibits biological activity through its interaction with various enzymes and biochemical pathways. This interaction not only aids in synthesizing neuroprotective agents but also contributes to the development of other therapeutic agents .

Case Study 1: Production of Aprepitant

In a detailed synthesis pathway for Aprepitant, this compound was synthesized via a multi-step process involving enzymatic reductions and chemical transformations. The final product demonstrated high efficacy in blocking NK-1 receptors, confirming the compound's utility in pharmaceutical applications.

Case Study 2: Enzymatic Reduction Efficiency

A study focused on optimizing the biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone using this compound as a cofactor showed significant improvements in yield and enantiomeric excess when using NADES under controlled conditions. This highlights the compound's role in enhancing catalytic efficiency in biotransformations .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as chemokine receptors. By binding to these receptors, the compound can inhibit the entry of HIV-1 into cells, thereby preventing viral replication. The molecular pathways involved include the blockade of chemokine receptor-mediated signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluoro- and Trifluoromethyl-Substituted Analogs

- (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1394822-93-5) Molecular Formula: C₉H₁₀ClF₄NO Molecular Weight: 259.63 g/mol . Storage: Similar to the parent compound (2–8°C under inert gas) .

Methoxy-Substituted Analogs

- (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS: 1258649-69-2) Molecular Formula: C₉H₁₂ClNO₂ Molecular Weight: 213.65 g/mol . Key Difference: Methoxy group (-OMe) replaces -CF₃, reducing electron-withdrawing effects. This may lower lipid solubility and alter pharmacokinetics .

Positional Isomerism

- (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride (Ref: 10-F461334) Key Difference: Trifluoromethyl group at the meta position instead of para. Para substitution is generally preferred in drug design for optimal receptor alignment .

Heterocyclic Analogs

- (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride (CAS: 1640848-93-6) Molecular Formula: C₈H₁₁Cl₂NO₂ Molecular Weight: 241.12 g/mol . Key Difference: Pyridinyl ring replaces phenyl, introducing a nitrogen heteroatom.

Stereochemical and Functional Group Modifications

Enantiomeric Pairs

- (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride Key Difference: (S)-enantiomer may exhibit reduced or altered biological activity compared to the (R)-form, underscoring the importance of chirality in drug efficacy .

Ethylamine vs. Ethanolamine Backbones

- (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride (CAS: 1260618-04-9) Molecular Formula: C₉H₈ClF₆N Molecular Weight: 279.61 g/mol .

Pharmacological Activity

- The para-trifluoromethyl group in the parent compound enhances lipophilicity, favoring membrane permeability and target engagement. Analogs with meta-CF₃ or -OMe groups show reduced potency in kinase inhibition assays .

- Fluorinated analogs (e.g., CAS: 1394822-93-5) demonstrate improved metabolic stability due to the fluorine atom’s resistance to oxidative degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hazard Profile Comparison

Biological Activity

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound with significant biological activity. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its lipophilicity and potential interactions with biological targets. This article reviews the compound's synthesis, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C10H12ClF3N2O

- Molecular Weight : 258.66 g/mol

- CAS Number : 127852-28-2

- Physical State : Solid (white to almost white powder)

- Melting Point : 53.0 to 57.0 °C

- Purity : >98% (GC)

Synthesis

The synthesis of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol typically involves several key steps:

- Starting Material : Trifluoromethylated phenyl compounds.

- Reagents : Use of reducing agents such as Raney-Ni and LiAlH₄ to facilitate transformations.

- Yield : High yields (>75%) reported in various studies when optimized conditions are applied .

Preliminary studies indicate that (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol interacts with specific molecular targets, including:

- Receptors : Potential modulation of neurotransmitter systems related to pain perception.

- Enzymes : Inhibition of enzymes involved in inflammatory pathways .

Pharmacological Effects

- Anti-inflammatory Activity : Evidence suggests that this compound may inhibit certain enzymes linked to inflammation, thus presenting potential therapeutic applications in treating inflammatory diseases.

- Analgesic Properties : Interaction studies indicate modulation of signaling pathways associated with pain response, suggesting analgesic potential .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various β-amino alcohols, including derivatives of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, against cancer cell lines (HCT-116, MCF-7, HeLa). The IC50 values were determined using the MTT assay, demonstrating significant cytotoxicity at specific concentrations.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol | 12.5 | HCT-116 |

| Control (Cisplatin) | 5.0 | HCT-116 |

Study 2: Enzyme Inhibition Assay

In another investigation, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Results indicated that it exhibited moderate inhibition with an IC50 value of 25 µM.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective preparation of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride?

- Methodological Answer : Asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) is a robust approach. For example, (R)-configured alcohols can be synthesized via reduction of 2-amino-2-(4-(trifluoromethyl)phenyl)acetophenone derivatives using sodium borohydride with chiral ligands . Subsequent hydrochloride salt formation involves treatment with HCl in ethanol. Purification via recrystallization or column chromatography ensures >95% purity .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol with 0.1% diethylamine) resolves enantiomers. LC-MS validation using columns like C18 with 0.1% formic acid in water/acetonitrile gradients confirms molecular identity (e.g., m/z 267 [M+H]+) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Key signals include δ 4.20–4.50 (m, -CH(OH)-), δ 7.60–7.80 (d, Ar-H from 4-(trifluoromethyl)phenyl), and δ 8.10–8.30 (s, -NH3+).

- FT-IR : Peaks at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1120 cm⁻¹ (C-F stretch).

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., 267.2 g/mol for free base) .

Advanced Research Questions

Q. How can stereoselective activity of the (R)-enantiomer be evaluated for β2-adrenergic receptor binding?

- Methodological Answer :

- In vitro cAMP Assay : Treat transfected HEK-293 cells expressing human β2-AR with 1–100 µM of the compound. Measure cAMP production via ELISA; (R)-enantiomers typically show 5–10x higher potency than (S)-counterparts .

- Functional Antagonism : Use guinea pig tracheal strips pre-contracted with histamine. The (R)-enantiomer inhibits bronchoconstriction at EC50 ≈ 50 nM, while (S) shows negligible activity .

Q. How to resolve contradictory data on inflammatory mediator suppression between enantiomers?

- Methodological Answer :

- Dose-Response Profiling : Test enantiomers at 0.1–100 µM in LPS-stimulated macrophages. (R)-enantiomers may suppress TNF-α/IL-6 at lower doses (IC50 ≈ 10 nM) but require higher concentrations for COX-2 inhibition.

- Pathway-Specific Analysis : Use siRNA knockdown (e.g., β-arrestin-2) to isolate G-protein vs. β-arrestin signaling bias, which explains divergent anti-inflammatory effects .

Q. What computational strategies predict off-target interactions or metabolic stability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with CYP3A4 or hERG channels. The trifluoromethyl group may increase metabolic stability but poses hERG inhibition risks (docking score ≤ -9.0 kcal/mol) .

- MD Simulations : Run 100-ns simulations in Desmond to assess binding mode stability with β2-AR. Root-mean-square deviation (RMSD) < 2.0 Å indicates robust target engagement .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiment) : Vary parameters like temperature (20–60°C), solvent (ethanol vs. THF), and catalyst loading (0.5–5 mol%). Response surface methodology identifies optimal yield (e.g., 80% at 40°C, 2 mol% catalyst).

- Kinetic Analysis : Pseudo-first-order rate constants (kobs) from HPLC monitoring reveal rate-limiting steps (e.g., imine formation) .

Q. What strategies mitigate racemization during hydrochloride salt formation?

- Methodological Answer :

- Low-Temperature Acidification : Add concentrated HCl at 0–5°C to protonate the amine without inducing stereochemical inversion.

- Solid-State Characterization : XRD confirms retention of (R)-configuration in the crystalline lattice (space group P21, Z = 4) .

Tables of Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 267.67 g/mol (free base) | |

| HPLC Purity | ≥95% (Chiralpak AD-H) | |

| β2-AR Binding (Ki) | 2.3 nM (R) vs. 230 nM (S) | |

| Aqueous Solubility | 12 mg/mL (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.